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Compound of Interest

Compound Name: 2,5-Dibromo-3-chloropyridine

Cat. No.: B061691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative that serves as a key

intermediate in organic synthesis.[1] Its trifunctional nature, featuring two bromine atoms and

one chlorine atom at distinct positions on the pyridine ring, makes it a versatile building block

for the synthesis of a wide array of more complex molecules, including pharmaceuticals,

agrochemicals, and dyes.[1][2] This technical guide provides a comprehensive overview of the

known physicochemical properties of 2,5-Dibromo-3-chloropyridine, outlines relevant

experimental protocols for its synthesis and characterization by analogy to similar compounds,

and presents logical workflows for its analysis.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,5-Dibromo-3-
chloropyridine. It is important to note that while some of these properties are experimentally

determined, others are predicted based on computational models.
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Property Value Source

Molecular Formula C₅H₂Br₂ClN [3][4]

Molecular Weight 271.34 g/mol [3][4]

Appearance Colorless or pale yellow solid [1][2]

Boiling Point 263.3 ± 35.0 °C (Predicted) [1][5]

Melting Point
Not experimentally determined

(Solid at room temperature)
[5]

Density 2.136 ± 0.06 g/cm³ (Predicted) [1]

Solubility

Almost insoluble in water;

Soluble in organic solvents

such as ethanol and

chlorinated solvents.

[1][2]

pKa (Predicted) -3.85 ± 0.20 [4]

Flash Point 113 °C [1]

Vapor Pressure 0.0169 mmHg at 25°C [1]

Refractive Index 1.62 [1]

InChI
InChI=1S/C5H2Br2ClN/c6-3-1-

4(8)5(7)9-2-3/h1-2H
[3][5]

InChIKey
FMPHOXAZOVLRIF-

UHFFFAOYSA-N
[3][5]

SMILES C1=C(C=NC(=C1Cl)Br)Br [3]

CAS Number 160599-70-2 [1]

Experimental Protocols
Due to the limited availability of specific experimental protocols for 2,5-Dibromo-3-
chloropyridine in the searched literature, the following sections provide detailed
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methodologies for the synthesis and characterization of closely related halo-pyridines. These

protocols serve as a practical guide for researchers working with this class of compounds.

Synthesis Protocol: Sandmeyer Reaction for
Halogenated Pyridines
A common method for the synthesis of halopyridines from aminopyridines is the Sandmeyer

reaction. The following is a representative protocol for the synthesis of 2,5-dibromopyridine,

which can be adapted for the synthesis of 2,5-Dibromo-3-chloropyridine from a suitable

amino-chloro-bromopyridine precursor.[6][7][8]

Materials:

2-Amino-5-bromopyridine

48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Cuprous bromide (CuBr) (catalyst)

Sodium hydroxide (NaOH) solution (e.g., 40%)

Ice

Distilled water

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the

starting aminopyridine in 48% hydrobromic acid.

Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining

the temperature below 5 °C.

After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure

complete diazotization.

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

Slowly add the diazonium salt solution to the cuprous bromide solution while maintaining a

low temperature.

Allow the reaction to stir for several hours at a controlled temperature (e.g., 0-15 °C).[6][7]

After the reaction is complete, neutralize the mixture to a pH of 7-8 by the slow addition of a

sodium hydroxide solution.

Extract the product with an organic solvent.

Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

The crude product can be further purified by techniques such as recrystallization or column

chromatography.

Characterization Protocols
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million

(ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m =

multiplet) and coupling constants (J) in Hertz (Hz) should be reported. For 2,5-Dibromo-3-
chloropyridine, two signals in the aromatic region are expected.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument,

typically operating at a frequency of 75 MHz or higher. The spectrum is usually acquired with
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proton decoupling to simplify the signals to singlets for each unique carbon atom. The

chemical shifts are reported in ppm relative to TMS. For 2,5-Dibromo-3-chloropyridine, five

distinct signals are expected in the aromatic region.

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR)

spectrometer, typically employing the KBr pellet technique or an Attenuated Total Reflectance

(ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Characteristic

absorption bands for the pyridine ring and C-Br/C-Cl bonds should be identified.

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer. The molecular ion peak (M⁺) should be observed, and its mass-to-charge

ratio (m/z) should correspond to the molecular weight of the compound. The isotopic pattern of

the molecular ion will be characteristic of a molecule containing two bromine atoms and one

chlorine atom.

Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a

halogenated pyridine via a Sandmeyer reaction.
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General Workflow for Halogenated Pyridine Synthesis

Synthesis

Work-up & Purification

Start: Aminopyridine Precursor

Diazotization
(NaNO₂, HBr, <5°C)

Sandmeyer Reaction
(CuBr)

Neutralization
(NaOH)

Solvent Extraction

Drying of Organic Layer
(e.g., Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization or Chromatography)

Final Product:
Halogenated Pyridine
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Workflow for Compound Characterization

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesized Compound

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment
(e.g., HPLC, NMR integration)

Final Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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